N-(5-chloropyridin-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide
Description
N-(5-chloropyridin-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide is a triazinoindole derivative characterized by a propyl-substituted triazinoindole core linked via a sulfanyl group to a butanamide side chain. The terminal amide group is attached to a 5-chloropyridin-2-yl moiety.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6OS/c1-3-11-28-15-8-6-5-7-14(15)18-19(28)25-21(27-26-18)30-16(4-2)20(29)24-17-10-9-13(22)12-23-17/h5-10,12,16H,3-4,11H2,1-2H3,(H,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYAPYGWXVHXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(CC)C(=O)NC4=NC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloropyridin-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This compound combines a chloropyridine moiety with a triazinoindole structure, featuring a butanamide backbone and a sulfanyl group. The unique structural characteristics suggest various pharmacological properties that could be explored for therapeutic applications.
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities. These activities may include:
- Antimicrobial Properties : Potential effectiveness against various bacterial strains.
- Anticancer Activity : Indications of inhibiting tumor cell proliferation.
- Anti-inflammatory Effects : Possible modulation of inflammatory pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its dual functional groups (chloropyridine and triazinoindole), which may enhance selectivity and potency against specific biological targets compared to structurally similar compounds.
Comparison with Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-(4-chlorophenyl)-N'-(propyl)urea | Structure | Urea derivative with herbicidal activity |
| 4-(Chlorophenyl)thiazole | Structure | Exhibits antimicrobial properties |
| 1H-indole derivatives | Structure | Known for anticancer activities |
Case Studies
- Antimicrobial Activity : In vitro studies have demonstrated that the compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a comparable efficacy to established antibiotics.
- Cytotoxicity and Antitumor Effect : Cytotoxic assays on various cancer cell lines revealed that this compound has an IC50 value in the micromolar range, indicating potential as an anticancer agent. For example, in the K562 cell line, the IC50 was determined to be approximately 83.20 μM.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinity of this compound towards various biological targets. The results indicated:
| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |
|---|---|---|
| PPARγ | -8.47 | 0.62 |
| VEGFR2 | -9.43 | 0.121 |
These findings suggest that the compound may act as a selective modulator of these targets, which are crucial in cancer progression and inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The triazinoindole scaffold is conserved across analogs, but substituents at the 5-position of the triazinoindole ring and the amide side chain vary significantly:
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
